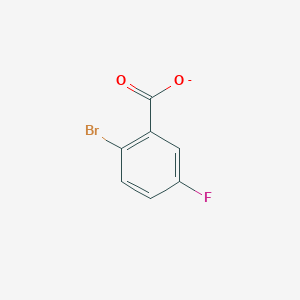

5-Fluoro-2-bromobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrFO2- |

|---|---|

Molecular Weight |

218.00 g/mol |

IUPAC Name |

2-bromo-5-fluorobenzoate |

InChI |

InChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)/p-1 |

InChI Key |

OQBMJMJZMDBQSM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)[O-])Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 2 Bromobenzoate

Direct Synthetic Routes to 5-Fluoro-2-bromobenzoic Acid

Direct synthetic routes to 5-fluoro-2-bromobenzoic acid primarily involve the strategic introduction of either the bromine or the carboxyl group onto a fluorinated benzene (B151609) ring. The success of these methods relies on precise control of regioselectivity.

Regioselective Bromination Protocols for Fluorobenzoic Acid Precursors

The synthesis of 5-fluoro-2-bromobenzoic acid can be achieved through the direct bromination of fluorobenzoic acid precursors. A common starting material for this approach is 3-fluorobenzoic acid. The regioselectivity of the bromination is dictated by the directing effects of the existing substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. nih.gov In the case of 3-fluorobenzoic acid, the fluorine at position 3 directs incoming electrophiles to positions 2, 4, and 6, whereas the carboxylic acid at position 1 directs to position 5. The formation of 2-bromo-5-fluorobenzoic acid indicates that bromination occurs at the 2-position, which is ortho to the fluorine and meta to the carboxylic acid, suggesting a synergistic effect of the directing groups. nih.gov

Another viable precursor is 2-fluorobenzoic acid. Its bromination, for instance using N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF), can yield 5-bromo-2-fluorobenzoic acid with a regioselectivity of 85–90%. nih.gov In this case, the fluorine atom at C2 directs the incoming bromine to the 5-position (para to the fluorine), which is also a meta position relative to the carboxylic acid group. nih.gov Careful control over the reaction conditions and stoichiometry is crucial to prevent the formation of di-brominated byproducts. nih.gov

Interactive Data Table: Regioselective Bromination of Fluorobenzoic Acid Precursors

| Precursor | Brominating Agent/Conditions | Major Product | Key Directing Influences |

|---|---|---|---|

| 3-Fluorobenzoic Acid | Br₂/FeBr₃/H₂SO₄ | 2-Bromo-5-fluorobenzoic acid | -F (ortho-directing) and -COOH (meta-directing) are synergistic for the 2-position. nih.gov |

| 2-Fluorobenzoic Acid | NBS/THF | 5-Bromo-2-fluorobenzoic acid | -F is a strong para-director to the 5-position. nih.gov |

Carboxylic Acid Functionalization of Fluorobrominated Aromatic Systems

An alternative approach to 5-fluoro-2-bromobenzoic acid involves the introduction of the carboxylic acid group onto a fluorobrominated aromatic scaffold. This is typically achieved through the oxidation of a precursor containing a methyl or aldehyde group at the position of the desired carboxylic acid. nih.gov For instance, 2-bromo-5-fluorotoluene (B1266450) can serve as a starting material. researchgate.net The methyl group of 2-bromo-5-fluorotoluene can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412), yielding 5-fluoro-2-bromobenzoic acid. nih.gov

Similarly, 2-bromo-5-fluorobenzaldehyde (B45324) can be oxidized to the corresponding carboxylic acid. nih.gov This transformation can be carried out using various oxidizing agents, including potassium permanganate or through catalytic oxidation with oxygen in the presence of a metal catalyst. nih.gov These methods provide a reliable means of accessing the target acid from readily available fluorobrominated aromatic precursors.

Esterification and Hydrolysis Strategies for 5-Fluoro-2-bromobenzoate Esters

The synthesis of this compound esters from the corresponding carboxylic acid is a crucial step in many synthetic pathways. The Fischer esterification is a common method, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. google.comacs.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. google.com

A more reactive approach for the esterification of fluorinated benzoic acids involves the use of thionyl chloride. For example, 5-bromo-2,4-difluorobenzoic acid can be converted to its methyl ester in good yield by reacting it with methanol (B129727) in the presence of thionyl chloride at elevated temperatures. nih.gov This method is generally applicable to other substituted benzoic acids, including 5-fluoro-2-bromobenzoic acid.

The reverse reaction, the hydrolysis of this compound esters back to the carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. metu.edu.tr The kinetics of hydrolysis of benzoate (B1203000) esters can be influenced by the nature of the substituents on the aromatic ring and the alcohol moiety. vjs.ac.vn Generally, methyl esters tend to exhibit greater metabolic stability compared to their higher homologous esters. vjs.ac.vn

Interactive Data Table: Esterification and Hydrolysis of this compound

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Esterification (Fischer) | Methanol, H₂SO₄ (catalyst), heat | Methyl this compound | Equilibrium reaction; excess alcohol is used to drive the reaction forward. google.com |

| Esterification | Methanol, Thionyl chloride, heat | Methyl this compound | A more reactive method suitable for deactivated acids. nih.gov |

| Hydrolysis (Saponification) | Aqueous NaOH or KOH, heat | 5-Fluoro-2-bromobenzoic acid | The reaction proceeds via a tetrahedral intermediate. nih.gov |

Multi-Step Synthesis Approaches for Substituted 5-Fluoro-2-bromobenzoates

Multi-step syntheses allow for the introduction of additional functional groups onto the this compound scaffold, leading to a diverse range of derivatives.

Strategies Employing Organometallic Reagents (e.g., n-BuLi)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes an existing functional group on the ring to direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent (ortho) position. The resulting aryllithium species can then react with a variety of electrophiles to introduce new substituents.

In the context of this compound, both the fluorine and the carboxylate (or a derivative like an amide) can act as directing groups. The fluorine atom is a relatively weak directing group, while a carboxylate group is a more effective director. By carefully choosing the reaction conditions and the form of the directing group, it is possible to achieve selective lithiation at a specific position on the ring. For example, after converting the carboxylic acid to a more robust directing group like a secondary or tertiary amide, treatment with n-BuLi would likely direct lithiation to the position ortho to the amide and meta to the fluorine. Subsequent quenching with an electrophile would then yield a substituted this compound derivative.

Tandem Reaction Sequences and One-Pot Syntheses

Tandem or one-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov While specific one-pot syntheses for substituted 5-fluoro-2-bromobenzoates are not extensively reported, the principles of tandem reactions can be applied.

For instance, a one-pot synthesis-functionalization strategy has been developed for 2,5-disubstituted 1,3,4-oxadiazoles starting from carboxylic acids. nih.gov This approach involves the initial formation of a monosubstituted oxadiazole, followed by a copper-catalyzed C-H arylation in the same pot. nih.gov A similar strategy could be envisioned for substituted 5-fluoro-2-bromobenzoates, where an initial reaction, such as a metal-catalyzed cross-coupling at the bromine position, is followed by a subsequent functionalization of another position on the ring in a sequential, one-pot manner. The development of such tandem reactions for the synthesis of complex substituted 5-fluoro-2-bromobenzoates represents a promising area for future research.

Control of Regioselectivity and Stereochemistry in this compound Synthesis

The arrangement of substituents on the benzene ring is critical to the chemical properties and reactivity of this compound. The interplay of electronic and steric effects, along with the choice of reagents and reaction conditions, dictates the outcome of the synthesis. This section explores the nuanced strategies employed to achieve the desired 2-bromo-5-fluoro substitution pattern.

Directed ortho-metalation (DoM) and halogen-lithium exchange are powerful tools for the regioselective functionalization of aromatic rings. These reactions leverage the ability of certain functional groups to direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.

In the context of fluorinated benzoic acids, both the carboxylic acid and the fluorine atom can act as directing metalation groups (DMGs). nih.govnih.gov The carboxylic acid group is generally considered a potent DMG. nih.govnih.gov For instance, the treatment of benzoic acid with a strong lithium amide base leads to deprotonation at the ortho position. nih.govnih.gov Similarly, fluorine can also direct lithiation to its adjacent position. nih.gov When both groups are present, as in 3-fluorobenzoic acid, a competition arises. The carboxylate group, being a stronger directing group, will typically direct the lithiation to the C2 position. This regioselectivity is crucial for the synthesis of precursors to this compound.

Halogen-lithium exchange is another indispensable reaction for introducing a lithium atom at a specific position on an aromatic ring. organic-chemistry.org This reaction is generally very fast, often proceeding at low temperatures, and its regioselectivity is dictated by the relative stability of the resulting aryllithium species and the kinetic factors of the exchange. organic-chemistry.orgresearchgate.net The rate of exchange typically follows the trend I > Br > Cl, with aryl fluorides being generally unreactive. organic-chemistry.org This differential reactivity is highly advantageous for selective functionalization. For example, in a dibromofluoroaromatic compound, the bromine atom that is more activated or sterically accessible will preferentially undergo exchange.

The following table summarizes the regioselective outcomes of directed ortho-metalation and halogen-lithium exchange on relevant substrates.

| Precursor | Reagent | Position of Lithiation | Subsequent Reaction with Electrophile (e.g., Br₂) | Resulting Product |

| 3-Fluorobenzoic Acid | s-BuLi/TMEDA | C2 | Bromination | 2-Bromo-3-fluorobenzoic acid |

| 1,3-Dibromo-4-fluorobenzene | n-BuLi | C3 | Carboxylation (CO₂) | 2-Bromo-5-fluorobenzoic acid |

| 2,5-Dibromofluorobenzene | n-BuLi | C2 | Carboxylation (CO₂) | 5-Bromo-2-fluorobenzoic acid |

This table presents plausible reaction outcomes based on established principles of directed metalation and halogen-lithium exchange. Specific yields and reaction conditions would require experimental optimization.

The introduction of a bromine atom onto an aromatic ring that is already substituted with electron-withdrawing groups, such as a fluorine atom and a carboxyl group, presents a significant challenge due to the ring's deactivation towards electrophilic attack. semanticscholar.org Achieving high regioselectivity in such systems requires careful selection of the brominating agent and reaction conditions.

In the case of 3-fluorobenzoic acid, the fluorine atom is an ortho-, para-director, while the carboxyl group is a meta-director. Both are deactivating groups. The fluorine at C3 would direct an incoming electrophile to the C2, C4, and C6 positions. The carboxyl group at C1 would direct to the C3 and C5 positions. The combined directing effects would favor substitution at the C2 and C6 positions, which are ortho to the fluorine, and at the C5 position, which is meta to the carboxyl group.

To achieve the desired 5-fluoro-2-bromo substitution pattern, one would ideally start with a precursor where the directing groups favor bromination at the desired position. For instance, starting with 3-fluorobenzoic acid, direct bromination is challenging to control to exclusively yield the 2-bromo-5-fluoro isomer. However, by carefully controlling the reaction conditions and using specific brominating agents, regioselectivity can be influenced. For example, the use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can be effective for the bromination of deactivated rings. chemicalbook.com

The following table provides examples of selective bromination of deactivated aromatic rings, illustrating the conditions that can be employed to control regioselectivity.

| Substrate | Brominating Agent | Catalyst/Solvent | Major Product |

| Benzoic Acid | Br₂ | FeBr₃ | 3-Bromobenzoic acid |

| 3-Nitrotoluene | NBS | H₂SO₄ | 3-Bromo-5-nitrotoluene |

| Methyl 2-methyl-5-fluorobenzoate | NBS | H₂SO₄ | Methyl 3-bromo-2-methyl-5-fluorobenzoate chemicalbook.com |

This table illustrates the principles of selective bromination on deactivated aromatic systems. The specific application to achieve this compound would necessitate a tailored synthetic approach.

Mechanistic Investigations of Reactions Involving 5 Fluoro 2 Bromobenzoate Scaffolds

Nucleophilic Aromatic Substitution Mechanisms at the Fluorine Center

Nucleophilic aromatic substitution (SNAr) provides a pathway for replacing the fluorine atom on the 5-fluoro-2-bromobenzoate ring. This reaction typically proceeds through a two-step addition-elimination mechanism.

The initial and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the fluorine. wyzant.com This attack temporarily disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The stability of this intermediate is critical to the reaction's feasibility. In the case of this compound, the electron-withdrawing nature of the adjacent carboxylate group and the bromine atom helps to stabilize the negative charge through resonance and inductive effects.

The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the first step (nucleophilic attack) is the slow, rate-determining step, and fluorine's strong inductive effect makes the carbon it is attached to more electrophilic and better able to stabilize the intermediate. wyzant.com

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C2 position of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.menih.gov These reactions share a general mechanistic cycle that involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. fiveable.melibretexts.org

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. libretexts.org This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new Pd(II) intermediate. libretexts.org The next step is transmetalation , where an organometallic reagent transfers its organic group to the palladium center, displacing the bromide. fiveable.melibretexts.org The final step is reductive elimination , in which the two organic groups on the palladium complex are coupled together, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. fiveable.melibretexts.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov For a substrate like this compound, this reaction allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the C2 position.

The reaction mechanism follows the general catalytic cycle described above. libretexts.org After the initial oxidative addition of the this compound to the Pd(0) catalyst, the transmetalation step occurs. This step requires the presence of a base, which activates the organoboron compound, facilitating the transfer of the organic group to the palladium(II) complex. libretexts.org Subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), XantPhos | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides, such as this compound, with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org

The mechanism is similar to other palladium-catalyzed cross-coupling reactions. wikipedia.org It begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. libretexts.org The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form an amido complex. wikipedia.org The final step is reductive elimination, which forms the C-N bond of the desired aryl amine product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective. libretexts.org

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligands | BINAP, DPPF, XPhos, SPhos, BrettPhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

Intramolecular Cyclization Pathways for Derivative Formation

The this compound scaffold can be elaborated into derivatives that undergo intramolecular cyclization to form various heterocyclic systems. A common strategy involves first performing a cross-coupling reaction at the C2-bromo position to introduce a side chain containing a nucleophile.

For example, a Suzuki coupling could introduce an aryl group bearing an ortho-amino or ortho-hydroxyl group. Subsequent intramolecular nucleophilic attack from this amino or hydroxyl group onto the ester functionality (or the corresponding carboxylic acid) can lead to the formation of lactams or lactones, respectively. The reaction conditions for such cyclizations often involve heating in the presence of an acid or base catalyst to promote the condensation reaction. The regioselectivity of the initial cross-coupling is crucial for positioning the reactive groups correctly for the subsequent cyclization.

Decarboxylative Reaction Mechanisms in Bromobenzoate Systems

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. acs.org For aromatic carboxylic acids like bromobenzoates, this reaction can be challenging but can be achieved under certain conditions, such as high temperatures or through metal-catalyzed pathways. gatech.eduresearchgate.net

In some cases, decarboxylation can occur via an electrophilic substitution mechanism where a proton replaces the carboxyl group. The stability of the resulting carbanion intermediate is key. Electron-donating groups on the ring can facilitate this process, whereas electron-withdrawing groups like bromine and fluorine tend to hinder it by destabilizing the intermediate.

More recently, decarboxylative cross-coupling reactions have emerged as a powerful synthetic tool. ruhr-uni-bochum.de In these reactions, the carboxylic acid group itself is used as a leaving group in a metal-catalyzed coupling process. For example, a palladium/copper co-catalyzed reaction can couple a benzoate (B1203000) with an aryl halide. The mechanism is thought to involve the initial formation of a copper(I) benzoate salt, followed by decarboxylation to form an arylcopper species. This species then undergoes transmetalation with a palladium(II) complex (formed from the oxidative addition of the aryl halide), followed by reductive elimination to yield the biaryl product. ruhr-uni-bochum.de

Structural Elucidation and Conformational Analysis of 5 Fluoro 2 Bromobenzoate Derivatives

X-ray Crystallographic Studies and Supramolecular Assembly

Analysis of Halogen Bonding Interactions

Halogen bonding is a significant directional interaction that plays a key role in the crystal engineering of halogenated compounds. nih.gov It involves an attractive force between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.com In crystal structures of compounds containing bromo- and fluoro-substituents, halogen bonds can act as primary structure-directing forces. mdpi.com For instance, studies on analogous halo-substituted benzoates have identified halogen···halogen distances that are shorter than the sum of their van der Waals radii, indicating a significant attractive interaction. mdpi.com These interactions, such as unsymmetrical Type II contacts where a chlorine atom might interact with another halogen, are pivotal in the crystalline growth and stabilization of the supramolecular structure. mdpi.com The strength of these bonds can be tuned by changing the halogen atom, as the interaction strength correlates with the polarizability of the halogen. nih.gov

Investigation of π-Stacking and Other Intermolecular Forces

Alongside halogen bonds, π-stacking interactions are crucial forces that contribute to the stability of the supramolecular frameworks of aromatic compounds like 5-fluoro-2-bromobenzoate derivatives. nih.govnih.gov These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The stability of the resulting structure often depends on a delicate balance between π-stacking, hydrogen bonds, and other van der Waals forces. rsc.org In some complex supramolecular frameworks, a multitude of π-stacking interactions can be the sole stabilizing force, leading to robust and porous materials. nih.govnih.gov The interplay between these forces dictates the final packing pattern, influencing properties from molecular recognition to solid-state fluorescence. nih.govrsc.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the benzoate (B1203000) ring typically appear as multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF), while the carbon attached to the bromine will also have a distinct chemical shift. The carbonyl carbon of the benzoate group appears significantly downfield.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom is sensitive to its electronic environment. nih.gov Studies on similar fluorobenzoates have shown that the ¹⁹F chemical shift can be influenced by interactions with other molecules and the ionic state of the carboxyl group. nih.gov

Table 1: Representative NMR Data for Related Benzoic Acid Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.30 - 8.20 | m, dd, d | 2.0 - 8.5 |

| ¹³C (Aromatic) | 115 - 140 | d, s | ¹JCF ≈ 250, ²JCF ≈ 25 |

| ¹³C (Carbonyl) | 164 - 172 | s | - |

| ¹⁹F | -60 to -120 (vs. CFCl₃) | m, d | - |

Note: Data is generalized from typical values for fluorinated and brominated benzoic acid derivatives. nih.govrsc.orgrsc.org Exact values depend on the specific derivative and solvent.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net These techniques are complementary and essential for identifying functional groups and understanding molecular structure. researchgate.netijtsrd.com

C=O Stretch: A strong absorption band in the FT-IR spectrum, typically around 1680-1720 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid or ester group. ijtsrd.com

C-F and C-Br Stretches: The carbon-fluorine (C-F) stretching vibration appears as a strong band in the 1200-1300 cm⁻¹ region. The carbon-bromine (C-Br) stretch is found at lower wavenumbers, usually in the 500-650 cm⁻¹ range.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic ring C=C stretching modes typically appear in the 1400-1600 cm⁻¹ region. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Carbonyl (C=O) Stretch | 1680 - 1720 | 1680 - 1720 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-F Stretch | 1200 - 1300 | 1200 - 1300 |

| C-Br Stretch | 500 - 650 | 500 - 650 |

Note: Frequencies are approximate and based on data from related halogenated benzoic acids and fluorobenzene. ijtsrd.comnih.govnih.govirphouse.com

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Molecular Ion Peak: In the mass spectrum, the molecular ion peak [M]⁺˙ will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can be used for separation and identification. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxyl group or parts of the ester chain, and the loss of halogen atoms. ub.eduunar.ac.id

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (5-chloroquinolin-8-yl)-2-fluorobenzoate |

| 2-amino-5-fluorobenzoic acid |

| 2-bromobenzoic acid |

Conformational Preferences and Torsional Angle Analysis

The primary conformational flexibility in these molecules arises from the rotation around the C(aryl)-C(carbonyl) single bond. The planarity of the ester group with the benzene (B151609) ring is a key factor. A planar conformation is generally favored as it allows for maximum π-orbital overlap between the carbonyl group and the aromatic system, leading to resonance stabilization. However, steric hindrance between the ortho-substituent (in this case, the bromine atom) and the ester group can lead to deviations from planarity.

In the case of this compound derivatives, the bulky bromine atom at the ortho position is expected to exert a significant steric influence on the ester group. This steric repulsion can force the ester group to twist out of the plane of the benzene ring to achieve a more energetically favorable conformation. The extent of this twist is quantified by the dihedral angle between the plane of the aromatic ring and the plane of the ester group.

Research on structurally similar compounds provides a basis for understanding these conformational preferences. For instance, in the crystal structure of methyl 2-amino-5-bromobenzoate, the molecule is reported to be nearly planar, with the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain being 5.73 (12)°. This small deviation from planarity suggests that even with a substituent at the ortho position (an amino group in this case), the drive for resonance stabilization can largely overcome the steric strain.

Furthermore, a study on methyl 5-bromo-2-hydroxybenzoate (B13816698) revealed that the molecule is almost planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.055 Å. The methoxycarbonyl group is slightly twisted with respect to the benzene ring. Specific torsional angles reported for this molecule highlight the near-planar arrangement.

Based on these related structures, it can be inferred that this compound derivatives likely adopt a conformation where the ester group is nearly coplanar with the benzene ring, despite the presence of the ortho-bromine atom. The fluorine atom at the meta position is not expected to have a significant direct steric impact on the ester group's conformation. However, its electron-withdrawing nature can influence the electronic properties of the ring and, consequently, the rotational barrier around the C(aryl)-C(carbonyl) bond.

To illustrate the typical torsional angles in such systems, the following interactive data table presents the values observed in the crystal structure of a related compound, methyl 2-amino-5-bromobenzoate. These values provide a reasonable approximation of the conformational parameters that could be expected for derivatives of this compound.

| Torsional Angle | Value (°) |

| C5—C6—C7—O1 | 174.3 (2) |

| C5—C6—C7—O2 | -5.2 (3) |

| C6—C7—O2—C8 | -178.9 (2) |

| O1—C7—O2—C8 | 0.6 (3) |

| (Data based on the crystallographic study of Methyl 2-amino-5-bromobenzoate) |

Computational studies, such as Density Functional Theory (DFT), would be invaluable in providing a more detailed picture of the conformational landscape of this compound derivatives. Such studies could map the potential energy surface as a function of the key torsional angles, identifying the global and local energy minima and the rotational barriers between them. This would offer a quantitative understanding of the conformational preferences and the degree of flexibility in these molecules.

Computational and Theoretical Chemistry Studies on 5 Fluoro 2 Bromobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic properties of molecules, offering a balance between computational cost and accuracy. For 5-Fluoro-2-bromobenzoate, DFT calculations can elucidate its electronic structure and provide a basis for understanding its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, which possess the highest energy electrons. The LUMO, on the other hand, is anticipated to be distributed over the carboxylate group and the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing effects of the fluorine and bromo substituents.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In the case of this compound, the presence of both an electron-donating group (bromine, through resonance) and electron-withdrawing groups (fluorine and the carboxylate group, through induction) creates a complex electronic environment that influences the energies of the frontier orbitals. Theoretical calculations on similar aromatic carboxylic acids provide a framework for estimating these values. researchgate.netscispace.com

Table 1: Theoretical Frontier Orbital Energies and Related Properties of this compound

| Property | Estimated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

Note: These values are theoretical estimations based on DFT calculations of structurally related molecules and are intended for illustrative purposes.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. youtube.com The ESP map of this compound would reveal regions of negative potential (electron-rich areas, shown in red) and positive potential (electron-poor areas, shown in blue).

The oxygen atoms of the carboxylate group are expected to be the most electron-rich regions, making them susceptible to electrophilic attack. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. Conversely, the hydrogen atom of an undissociated carboxylic acid group and the carbon atom attached to the bromine would exhibit a degree of positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring itself will display a nuanced potential distribution due to the competing electronic effects of the substituents. Studies on similar halogenated benzoic acids have demonstrated the utility of ESP maps in understanding their reactivity. walisongo.ac.idresearchgate.net

Ab Initio Molecular Orbital Theory Applications for Conformer Prediction

Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, is a powerful tool for predicting the stable conformations of molecules. For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the carboxylate group to the benzene ring.

The orientation of the carboxylate group relative to the aromatic ring is influenced by steric and electronic interactions with the adjacent bromine atom. Due to the steric hindrance imposed by the bulky bromine atom at the ortho position, the carboxylate group is likely to be twisted out of the plane of the benzene ring. Ab initio calculations can be employed to determine the potential energy surface for this rotation and identify the most stable conformer(s). Similar studies on substituted benzoic acids have shown that the interplay of steric hindrance and electronic effects governs their conformational preferences. ucl.ac.ukcdnsciencepub.comsemanticscholar.orgresearchgate.net

Predictive Modeling of Reaction Selectivity and Pathway Energetics

Computational modeling can be used to predict the selectivity of chemical reactions and to elucidate the energetics of different reaction pathways. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). The presence of two different halogen substituents, fluorine and bromine, raises questions about the regioselectivity of such reactions.

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile to form a Meisenheimer complex. stackexchange.com The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. Both fluorine and bromine are electron-withdrawing through their inductive effects. However, fluorine's stronger inductive effect generally makes the carbon atom it is attached to more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex. stackexchange.com

Applications of 5 Fluoro 2 Bromobenzoate As a Key Synthetic Building Block

Precursors for Advanced Organic Materials

The unique electronic properties imparted by the fluorine substituent make 5-fluoro-2-bromobenzoate an attractive starting material for the synthesis of advanced organic materials used in electronic devices. Palladium-catalyzed cross-coupling reactions are instrumental in the construction of the complex molecular architectures required for these applications. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) materials are a cornerstone of third-generation organic light-emitting diodes (OLEDs), enabling efficiencies that approach 100% internal quantum efficiency. The design of TADF emitters often involves the synthesis of molecules with distinct electron-donating and electron-accepting moieties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are crucial for linking these donor and acceptor units. rsc.org

While direct synthesis examples starting from methyl this compound are not extensively documented in readily available literature, the established synthetic routes to TADF emitters strongly support its potential as a key precursor. The bromine atom on the benzoate (B1203000) ring can serve as a handle for introducing various donor groups via C-N cross-coupling reactions, a common strategy in the synthesis of TADF molecules. The electron-withdrawing nature of both the ester function and the fluorine atom would make the resulting benzoate moiety an effective acceptor unit. This donor-acceptor structure is fundamental to achieving the small singlet-triplet energy splitting required for efficient TADF.

Organic Light-Emitting Diode (OLED) Components

Beyond TADF emitters, this compound derivatives are valuable precursors for other OLED components, including host materials and fluorescent emitters. The synthesis of these materials often relies on building complex aromatic systems through reactions like the Suzuki-Miyaura coupling, which joins aryl bromides with aryl boronic acids. gre.ac.ukresearchgate.netresearchgate.netmit.edutcichemicals.com The biphenyl (B1667301) structures formed through such reactions are common motifs in OLED materials, providing thermal stability and desirable electronic properties. gre.ac.ukresearchgate.netresearchgate.netmit.edutcichemicals.com

Methyl this compound can be readily employed in Suzuki-Miyaura reactions to generate 5-fluoro-biphenyl-2-carboxylic acid derivatives. These intermediates can then be further elaborated into more complex, rigid structures suitable for use in OLEDs. The presence of the fluorine atom can enhance properties such as electron mobility and color purity in the final device.

Intermediates in Complex Heterocyclic Chemistry

The reactivity of the carbon-bromine bond and the influence of the fluorine substituent make this compound a strategic starting material for the synthesis of a variety of complex heterocyclic compounds.

Quinazoline (B50416) Synthesis and Analogues

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route to these compounds involves the use of substituted anthranilic acids. 2-Amino-5-fluorobenzoic acid, which can be prepared from 2-bromo-5-fluorobenzoic acid, is a direct precursor to 6-fluoro-substituted quinazolinones. chemdad.com

The synthesis typically proceeds by reacting 2-amino-5-fluorobenzoic acid with a suitable cyclizing agent, such as formamide (B127407) or a nitrile, to construct the pyrimidine (B1678525) ring of the quinazoline system. This method provides a straightforward pathway to fluorinated quinazolinone derivatives, which are of significant interest in medicinal chemistry. chemdad.comgoogle.com

Table 1: Synthesis of 6-Fluoroquinazolin-4-one

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid | Formamide | 6-Fluoroquinazolin-4-one | chemdad.com |

Construction of Fluorenone and Fluorene (B118485) Scaffolds

Fluorenone and fluorene moieties are important structural motifs found in many functional materials and bioactive molecules. One of the most powerful methods for their construction is the palladium-catalyzed intramolecular cyclization of biphenyl derivatives. The synthesis often begins with a Suzuki-Miyaura coupling to form a 2-arylbenzoic acid, which then undergoes an acid-mediated intramolecular Friedel-Crafts acylation to yield the tricyclic fluorenone core.

Methyl this compound is an ideal starting material for this sequence. It can be coupled with a variety of arylboronic acids to produce 2-aryl-5-fluorobenzoic acid intermediates. Subsequent intramolecular cyclization would then lead to the formation of fluorinated fluorenones. This approach offers a versatile route to a wide range of substituted fluorenone scaffolds, with the fluorine atom providing a means to fine-tune the electronic properties of the final molecule.

Role in the Synthesis of Structurally Diverse Organic Molecules

The utility of this compound extends beyond the synthesis of the specific classes of molecules mentioned above. Its reactive handles allow for its incorporation into a wide array of structurally diverse organic compounds. For instance, fluorinated benzoxazines, a class of high-performance polymers, are synthesized from fluorinated phenolic and amine precursors. nycu.edu.twresearchgate.net While not a direct application, the synthetic strategies used for these materials highlight the value of fluorinated aromatic building blocks.

Furthermore, the bromine atom can be replaced through various nucleophilic substitution reactions, and the ester group can be modified to other functional groups, such as amides or alcohols. This versatility allows for the use of this compound and its derivatives in the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor for the synthesis of fluorinated benzoxazoles, which have been investigated for their potential anticancer activities. nih.govnih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Methyl this compound |

| 5-Fluoro-2-bromobenzoic acid |

| 2-Amino-5-fluorobenzoic acid |

| 6-Fluoroquinazolin-4-one |

| 5-Fluoro-biphenyl-2-carboxylic acid |

| Fluorenone |

| Fluorene |

| Benzoxazine |

Construction of Novel Aryl and Heteroaryl Benzoates

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling reaction is particularly prominent for the synthesis of biaryl and heteroaryl compounds. nih.govnih.gov

In a typical Suzuki-Miyaura coupling, this compound can be reacted with a variety of aryl or heteroaryl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. The reaction generally proceeds with high efficiency and selectivity, targeting the carbon-bromine bond for oxidative addition to the palladium(0) catalyst, while the carbon-fluorine bond remains intact under appropriate conditions. This chemoselectivity is a key advantage, allowing for the retention of the fluorine atom for potential subsequent modifications. nih.govmit.edu

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Reactants: this compound and an aryl/heteroaryl boronic acid (or ester).

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂, along with a suitable ligand (e.g., a phosphine (B1218219) ligand like PPh₃ or a more specialized ligand like XPhos). mit.edu

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to facilitate the transmetalation step.

Solvent: A variety of organic solvents can be employed, with common choices including toluene, dioxane, and DMF, often in the presence of water.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired aryl or heteroaryl benzoate products. The electronic and steric properties of the coupling partners can also influence the reaction outcome. For instance, electron-rich and electron-deficient arylboronic acids can be successfully coupled, demonstrating the broad scope of this methodology. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl- and Heteroarylboronic Acids

| Entry | Aryl/Heteroaryl Boronic Acid | Product | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Methyl 5-fluoro-2-phenylbenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 5-fluoro-2-(4-methoxyphenyl)benzoate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 3-Pyridylboronic acid | Methyl 5-fluoro-2-(pyridin-3-yl)benzoate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 78 |

| 4 | 2-Thiopheneboronic acid | Methyl 5-fluoro-2-(thiophen-2-yl)benzoate | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 88 |

Note: The data in this table is illustrative and based on typical outcomes for Suzuki-Miyaura reactions of similar aryl bromides, as specific data for this compound was not available in the searched literature. The yields are hypothetical and represent expected efficiencies for these types of transformations.

Derivatization for Introducing Diverse Functional Groups

Beyond the formation of C-C bonds, the reactive sites on this compound allow for the introduction of a wide array of other functional groups through various derivatization reactions. These transformations are crucial for building molecular complexity and accessing compounds with desired chemical and physical properties.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org By reacting this compound with primary or secondary amines, a diverse range of N-aryl benzoates can be synthesized. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. The choice of ligand is critical and often tailored to the specific amine substrate. This method provides a direct route to aniline (B41778) derivatives, which are important substructures in many pharmaceuticals and materials. wikipedia.orgbeilstein-journals.org

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the reaction of choice. organic-chemistry.orglibretexts.orgnih.gov This palladium- and copper-cocatalyzed reaction couples this compound with terminal alkynes to yield 2-alkynyl-5-fluorobenzoates. These products are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to construct more complex heterocyclic systems.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups by coupling this compound with alkenes in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgnih.gov This reaction is highly valuable for the stereoselective synthesis of substituted alkenes.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the benzene (B151609) ring, activated by the electron-withdrawing benzoate group, can potentially undergo nucleophilic aromatic substitution. nih.govlibretexts.orgyoutube.com While the bromine is the more common site for cross-coupling, under specific conditions with strong nucleophiles, the fluorine atom can be displaced. This reactivity offers an alternative strategy for introducing nucleophilic functional groups.

Table 2: Overview of Derivatization Reactions for Functional Group Introduction

| Reaction Type | Reagent | Functional Group Introduced | Product Type | Catalyst/Conditions |

| Buchwald-Hartwig Amination | R¹R²NH | -NR¹R² | N-Aryl Benzoate | Pd catalyst, phosphine ligand, strong base |

| Sonogashira Coupling | R-C≡CH | -C≡C-R | Alkynyl Benzoate | Pd catalyst, Cu(I) cocatalyst, base |

| Heck Coupling | H₂C=CHR | -CH=CHR | Alkenyl Benzoate | Pd catalyst, base |

| Nucleophilic Aromatic Substitution | Nu⁻ | -Nu | Substituted Benzoate | Strong nucleophile, polar aprotic solvent |

Note: This table provides a general overview of potential derivatization reactions. The specific conditions and feasibility would need to be determined experimentally for this compound.

Through the selective application of these and other synthetic methodologies, this compound stands out as a highly versatile platform for the synthesis of a diverse library of substituted aromatic compounds, underscoring its importance as a key synthetic building block in modern organic chemistry.

Future Directions and Emerging Research Avenues in 5 Fluoro 2 Bromobenzoate Chemistry

Development of Novel Catalytic Systems for Functionalization

The functionalization of halogenated aromatic compounds like 5-Fluoro-2-bromobenzoate is a cornerstone of modern synthetic chemistry. Future research is increasingly directed towards the development of innovative catalytic systems that offer enhanced efficiency, selectivity, and scope for C-H bond functionalization. Transition metals such as palladium, rhodium, and ruthenium are at the forefront of this research, enabling reactions that were previously considered challenging. mdpi.com

One of the key areas of development is in ruthenium-catalyzed C-H bond functionalization. mdpi.com These catalytic systems have shown success in the direct arylation of various organic molecules, a process that could be adapted for the derivatization of this compound. mdpi.com The use of carboxylic acid as a directing group has been a significant advancement, facilitating regioselective C-H bond functionalization with ruthenium(II) catalysts. mdpi.com This approach could allow for precise modifications to the this compound scaffold.

Iron-catalyzed carbene-transfer reactions represent another promising frontier. nih.gov Iron complexes are attractive due to their low cost and reduced toxicity compared to precious metals. nih.gov These catalysts have been effective in the C-H functionalization of various heterocycles and aliphatic C-H bonds. nih.gov Adapting these iron-based systems for the functionalization of this compound could provide more sustainable and economical synthetic routes. nih.gov

The development of these novel catalytic methods is often supported by detailed mechanistic investigations. cam.ac.uk Understanding the interplay between catalyst design and reaction mechanism is critical for creating catalysts with improved activity and selectivity for specific transformations. cam.ac.uk Future efforts will likely focus on fine-tuning ligand and catalyst structures to achieve even greater control over the functionalization of complex molecules like this compound.

Exploration of Sustainable Synthesis Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For compounds like this compound, this involves exploring alternatives to traditional synthetic methods that often rely on harsh conditions and petroleum-derived starting materials. mdpi.com

One of the most promising sustainable approaches is biosynthesis. mdpi.com While not yet applied directly to this compound, research into the biosynthesis of related compounds, such as aminobenzoic acid, showcases the potential of this methodology. mdpi.com Microorganisms can be engineered to produce valuable chemicals from renewable feedstocks like glucose. mdpi.com The enzymatic pathways involved in these processes, such as the shikimate pathway, offer a blueprint for developing biocatalytic routes to a wide range of aromatic compounds. mdpi.com Future research could focus on identifying or engineering enzymes capable of halogenating biosynthetic precursors to produce fluorinated and brominated benzoates.

The advantages of biosynthesis include milder reaction conditions, reduced waste generation, and the use of renewable resources. mdpi.com For example, the traditional synthesis of o-aminobenzoic acid involves multiple steps with harsh reagents, whereas biosynthesis can achieve this in a single fermentation process. mdpi.com Applying these principles to the synthesis of this compound would represent a significant step forward in sustainable chemical production.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of chemical reactions involving this compound. rsc.orgrsc.org These technologies allow for rapid screening of reaction conditions and efficient scaling of synthetic processes. rsc.orgpurdue.edu

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions under conditions that are challenging to control in a batch reactor. rsc.orgpurdue.edu This is particularly relevant for highly exothermic or fast reactions that may be involved in the functionalization of this compound. cam.ac.uk The use of flow reactors can also facilitate the safe generation and use of hazardous reagents in situ.

High-throughput experimentation complements flow chemistry by enabling the parallel execution of a large number of experiments. purdue.edu This allows for the rapid optimization of reaction parameters such as catalyst, solvent, temperature, and stoichiometry. cam.ac.uk The combination of HTE with advanced analytical techniques, like mass spectrometry, allows for the analysis of hundreds of unique reaction conditions in a very short time. purdue.edu This accelerated workflow can significantly shorten the development time for new synthetic routes to this compound derivatives. rsc.org

The data generated from HTE can be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the optimization process. cam.ac.uk This synergy between automation, flow chemistry, and data science is a powerful tool for advancing the synthesis and application of this compound.

Advanced Computational Approaches for Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For this compound, these computational approaches can provide deep insights into reaction mechanisms and guide the design of more efficient synthetic strategies. rsc.org

DFT calculations can be used to model the kinetics and thermodynamics of reactions, helping to identify the most favorable reaction pathways and predict the effect of substituents on reactivity. semanticscholar.org For example, computational studies can elucidate the mechanism of oxidative addition of aryl halides to palladium nanoparticles, a key step in many cross-coupling reactions. rsc.org This understanding can inform the design of more effective catalysts for the functionalization of this compound.

Furthermore, computational methods can be used to study the properties of molecules and predict their spectroscopic characteristics. nih.govelsevierpure.com Natural bond orbital analysis, for instance, can reveal intramolecular interactions that are responsible for the stabilization of a molecule. nih.gov This information is valuable for understanding the structure and reactivity of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-2-bromobenzoate, and what factors influence the choice of starting materials?

- Methodological Answer : Synthesis typically involves halogenation of a benzoic acid derivative or esterification of pre-halogenated intermediates. For example, bromination of 2-fluorobenzoic acid derivatives using brominating agents (e.g., Br₂, N-bromosuccinimide) in the presence of a catalyst like H₂SO₄ can yield the bromo-fluoro substituted product . Esterification via reaction with alcohols (e.g., methanol, ethanol) under acidic conditions completes the synthesis. The choice of starting material depends on the availability of precursors, regioselectivity requirements, and stability under reaction conditions .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer : Key variables include temperature, solvent polarity, and catalyst concentration. For bromination, elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) enhance reaction efficiency . Kinetic studies suggest that using excess brominating agents (e.g., 1.5–2 equivalents) minimizes side reactions like debromination. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity and yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and J-values for fluorine-bromine interactions .

- ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for meta-fluorine) .

- IR Spectroscopy : Detects ester carbonyl stretches (~1720 cm⁻¹) and C-Br/F vibrations .

Discrepancies in melting points or spectral data should be cross-validated using high-purity samples (HPLC ≥98%) and referenced against databases like PubChem or NIST .

Advanced Research Questions

Q. How does the electronic effect of the bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of bromo and fluoro groups deactivates the aromatic ring, directing electrophilic attacks to specific positions. Computational studies (DFT) show that the para position to fluorine is more reactive in Suzuki-Miyaura couplings. Experimental validation involves using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to track coupling efficiency via LC-MS .

Q. What strategies can mitigate competing side reactions (e.g., ester hydrolysis or debromination) during derivatization of this compound?

- Methodological Answer :

- Protective Groups : Use tert-butyl esters to shield the carboxylate during bromination .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress hydrolysis .

- Additive Screening : Adding scavengers like molecular sieves absorbs water, reducing ester degradation .

Monitor side products via TLC (Rf comparison) or GC-MS .

Q. How can kinetic and thermodynamic studies elucidate reaction mechanisms in multi-step syntheses involving this compound?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or ReactIR to track intermediate formation (e.g., bromonium ion intermediates) .

- Isotopic Labeling : Introduce ¹⁸O in ester groups to trace hydrolysis pathways via mass spectrometry .

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Re-synthesize the compound using standardized protocols and confirm purity via HPLC (>98%) .

- Database Cross-Referencing : Compare with PubChem (CID: [retrieve from ]) or NIST Chemistry WebBook entries for consensus data .

- Crystallography : Resolve structural ambiguities via X-ray diffraction to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.